![molecular formula C6H17ClN2 B1258133 N,N,N',N'-Tetramethylethane-1,2-diamine;hydrochloride CAS No. 7677-21-6](/img/structure/B1258133.png)
N,N,N',N'-Tetramethylethane-1,2-diamine;hydrochloride
Overview
Description
N,N,N’,N’-Tetramethylethane-1,2-diamine, also known as TMEDA, is a bidentate tertiary amine . It is an ethylenediamine derivative where each nitrogen carries two methyl substituents . TMEDA is widely employed both as a ligand for metal ions and as a catalyst in organic polymerisation .
Synthesis Analysis
TMEDA is derived from ethylenediamine by replacing the four amine hydrogens with four methyl groups . It forms stable complexes with many metal halides, such as zinc chloride and copper (I) iodide, giving complexes that are soluble in organic solvents . TMEDA has an affinity for lithium ions . When mixed with n-butyllithium, TMEDA’s nitrogen atoms coordinate to the lithium, forming a cluster of higher reactivity than the tetramer or hexamer that n-butyllithium normally adopts .Molecular Structure Analysis
The molecular formula of TMEDA is C6H16N2 . It is a colorless liquid, although old samples often appear yellow . Its odor is similar to that of rotting fish .Chemical Reactions Analysis
TMEDA is widely employed as a ligand for metal ions . It forms stable complexes with many metal halides, e.g., zinc chloride and copper (I) iodide, giving complexes that are soluble in organic solvents . In such complexes, TMEDA serves as a bidentate ligand . TMEDA has an affinity for lithium ions . When mixed with n-butyllithium, TMEDA’s nitrogen atoms coordinate to the lithium, forming a cluster of higher reactivity than the tetramer or hexamer that n-butyllithium normally adopts .Physical And Chemical Properties Analysis
TMEDA is a colorless liquid with a fishy, ammoniacal odor . It has a density of 0.7765 g/mL at 20 °C . Its melting point is -58.6 °C, and its boiling point is 121.1 °C . TMEDA is miscible in water . Its refractive index (nD) is 1.4179 at 20 °C .Mechanism of Action
TMEDA is used with ammonium persulfate (APS) to catalyze acrylamide polymerization when preparing gels for electrophoresis . It is also used as a ligand for metal ions like zinc and copper . In a catalytic cycle, there are several steps, including activation of allenoate by TMEDA, nucleophilic attack to 1-aza-1,3-diene, intramolecular cyclization, 1,3-hydrogen shift, hydrogen elimination by TMEDA, and desulfonation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N,N',N'-tetramethylethane-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.ClH/c1-7(2)5-6-8(3)4;/h5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFZSPPOXSAVRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998084 | |
Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7677-21-6 | |
Record name | NSC28876 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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